Para-Biphenyl Substitution Defines the Pharmacophoric Core for Antimitotic Tubulin Inhibition: Class-Level SAR
In a high-content phenotypic screen for mitotic arrest inducers, the biphenylacetamide moiety—specifically featuring a para-substituted biphenyl linked to an acetamide group—was identified as the minimal pharmacophore required for tubulin polymerization inhibitory activity [1]. The parent hit compound induced mitotic arrest in human U2OS cells at submicromolar concentrations, and a focused library of biphenylacetamide analogs (termed biphenabulins) yielded optimized compounds causing mitotic arrest and cell death in the low nanomolar range, comparable to clinically used antimitotic agents such as taxanes [1]. The acetamide linker geometry and the para-biphenyl orientation were essential; the inactive analog 3f—which lacked the biphenyl system—showed no tubulin polymerization inhibition at 10 µM, while active biphenylacetamides completely suppressed polymerization at the same concentration [1]. CAS 848175-28-0 embodies this minimal para-biphenylacetamide pharmacophore, whereas the 3-biphenyl isomer (CAS 1131604-79-9) presents a different angular geometry that may compromise target engagement.
| Evidence Dimension | Tubulin polymerization inhibition at 10 µM (cell-free assay) |
|---|---|
| Target Compound Data | Predicted active based on para-biphenylacetamide pharmacophore alignment (not directly assayed in published studies) |
| Comparator Or Baseline | Biphenabulin (7a): complete inhibition of tubulin polymerization at 10 µM; Inactive analog 3f (non-biphenyl): no inhibition at 10 µM |
| Quantified Difference | Para-biphenylacetamides vs. non-biphenyl controls: qualitative loss of all tubulin inhibitory activity (inactive analog 3f showed no effect at 10 µM, while active biphenylacetamides fully inhibited polymerization) |
| Conditions | Tubulin (3 mg/mL) incubated with test compounds and GTP at 37°C for 1 h; polymerization monitored by fluorescence |
Why This Matters
The para-biphenyl substitution pattern present in CAS 848175-28-0 is demonstrated to be essential for tubulin-targeting antimitotic activity within this chemotype, directly impacting compound selection for oncology-focused screening cascades.
- [1] Laraia L, Stokes J, Emery A, McKenzie GJ, Venkitaraman AR, Huggins DJ, et al. High content screening of diverse compound libraries identifies potent modulators of tubulin dynamics. ACS Med Chem Lett. 2014;5(5):598-603. doi:10.1021/ml5000564. PMID: 24900887. View Source
